Bis(2-cyanoethyl) diisopropylphosphoramidite

Catalog No.
S675916
CAS No.
102690-88-0
M.F
C12H22N3O2P
M. Wt
271.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-cyanoethyl) diisopropylphosphoramidite

CAS Number

102690-88-0

Product Name

Bis(2-cyanoethyl) diisopropylphosphoramidite

IUPAC Name

3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Molecular Formula

C12H22N3O2P

Molecular Weight

271.30 g/mol

InChI

InChI=1S/C12H22N3O2P/c1-11(2)15(12(3)4)18(16-9-5-7-13)17-10-6-8-14/h11-12H,5-6,9-10H2,1-4H3

InChI Key

LDHWBEHZLFDXCU-UHFFFAOYSA-N

SMILES

Array

Synonyms

Bis(2-cyanoethoxy)(diisopropylamino)phosphine, Bis(2-cyanoethoxy)-N,N-diisopropylaminophosphine;

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCC#N

The exact mass of the compound Bis(2-cyanoethyl) diisopropylphosphoramidite is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(2-cyanoethyl) diisopropylphosphoramidite (CAS 102690-88-0) is a highly efficient, commercially critical P(III) phosphitylating reagent used extensively in solid-phase oligonucleotide synthesis and the mono-phosphorylation of small molecules, carbohydrates, and lipids . It reacts rapidly with primary and secondary hydroxyl groups in the presence of an activator (e.g., 1H-tetrazole) to form stable phosphite triesters, which are subsequently oxidized to phosphate or thiophosphate triesters. Its primary procurement value lies in the unique lability of its cyanoethyl protecting groups, which undergo clean β-elimination under mild basic conditions (e.g., aqueous ammonia or DBU) [1]. This property makes it the definitive choice for synthesizing acid-sensitive or easily reducible phosphorylated compounds, streamlining downstream deprotection workflows compared to alternative alkyl or benzyl phosphoramidites.

Substituting Bis(2-cyanoethyl) diisopropylphosphoramidite with generic in-class alternatives—such as dibenzyl, di-tert-butyl, or dimethyl phosphoramidites—fundamentally alters the required deprotection chemistry, often leading to catastrophic substrate degradation or workflow inefficiencies. Dibenzyl phosphoramidites require catalytic hydrogenolysis (Pd/C, H2) for deprotection, which inadvertently reduces essential double bonds in unsaturated substrates like lipids or polyprenols. Conversely, di-tert-butyl phosphoramidites necessitate strongly acidic conditions (e.g., trifluoroacetic acid) that readily cleave acid-labile glycosidic linkages in nucleosides and acetal protecting groups in carbohydrates [1]. Furthermore, utilizing methyl-protected phosphoramidites in automated oligonucleotide synthesis requires a highly toxic, malodorous thiophenol-based demethylation step. Consequently, generic substitution is not viable when preserving complex molecular architectures or maintaining streamlined, single-step ammonia cleavage protocols.

Preservation of Alkene Integrity in Lipid and Polyprenol Phosphorylation

When phosphorylating unsaturated alcohols such as farnesol or undecaprenol, the choice of phosphoramidite dictates the survival of the substrate's double bonds. Bis(2-cyanoethyl) diisopropylphosphoramidite enables deprotection via mild base-catalyzed β-elimination (e.g., 1 M DBU/NH4OH), leaving alkene structures completely intact . In direct contrast, dibenzyl N,N-diisopropylphosphoramidite requires catalytic hydrogenolysis (Pd/C and H2) to remove the benzyl protecting groups, which simultaneously reduces the carbon-carbon double bonds of the polyprenol chain.

Evidence DimensionDeprotection mechanism and alkene survival
Target Compound DataBase-catalyzed β-elimination (1 M DBU/NH4OH); 100% preservation of double bonds.
Comparator Or BaselineDibenzyl N,N-diisopropylphosphoramidite requires Pd/C + H2; causes complete reduction of susceptible double bonds.
Quantified DifferenceShifts deprotection from reductive to basic elimination, preventing off-target hydrogenation.
ConditionsMultigram-scale phosphorylation of polyprenols (farnesol/undecaprenol) followed by global deprotection.

Procurement of the cyanoethyl reagent is mandatory for synthesizing phosphorylated lipids, terpenes, and unsaturated conjugates where catalytic hydrogenation would destroy the core molecular scaffold.

Avoidance of Acidic Cleavage in Carbohydrate and Nucleoside Synthesis

The synthesis of phosphorylated carbohydrates and nucleosides often involves acid-sensitive functional groups, such as acetonides (isopropylidene acetals) or glycosidic linkages. Using Bis(2-cyanoethyl) diisopropylphosphoramidite allows for phosphate deprotection using aqueous ammonia at 55 °C, conditions under which acid-labile groups remain entirely stable [1]. Conversely, substituting with di-tert-butyl N,N-diisopropylphosphoramidite necessitates the use of strong acids (e.g., trifluoroacetic acid or HCl) to cleave the tert-butyl groups, resulting in the competitive hydrolysis of acetonides and glycosidic bonds, drastically reducing the yield of the target polyphosphate .

Evidence DimensionDeprotection pH and acid-labile group stability
Target Compound DataDeprotection at pH > 10 (aqueous ammonia, 55 °C); acetonides and glycosidic bonds remain intact.
Comparator Or BaselineDi-tert-butyl N,N-diisopropylphosphoramidite requires pH < 1 (TFA/HCl); causes competitive hydrolysis of acid-labile groups.
Quantified DifferenceEliminates acid-driven degradation pathways during the final phosphate unmasking step.
ConditionsDeprotection of heavily functionalized carbohydrate or nucleoside phosphate triesters.

Buyers synthesizing delicate sugar phosphates or modified nucleotides must select the cyanoethyl variant to prevent catastrophic yield losses associated with acidic deprotection.

Elimination of Toxic Demethylation Steps in Automated DNA/RNA Synthesis

In automated solid-phase oligonucleotide synthesis, the protecting groups on the internucleotide phosphate linkages must be removed efficiently. Bis(2-cyanoethyl) diisopropylphosphoramidite is the industry standard because the cyanoethyl groups are cleaved simultaneously with nucleobase deprotection and solid-support cleavage using a single step of concentrated aqueous ammonia [1]. If methyl-protected phosphoramidites are used instead, the methyl groups cannot be removed by ammonia alone; they require an additional, dedicated demethylation step using highly toxic and malodorous thiophenolate solutions (e.g., thiophenol/triethylamine) prior to ammonia cleavage[2].

Evidence DimensionNumber of deprotection steps and reagent toxicity
Target Compound Data1-step global deprotection/cleavage using aqueous ammonia.
Comparator Or BaselineMethyl phosphoramidites require a 2-step process involving toxic thiophenol followed by ammonia.
Quantified DifferenceRemoves 1 highly toxic processing step and reduces overall synthesis time.
ConditionsSolid-phase oligonucleotide synthesis and post-synthesis cleavage/deprotection.

For high-throughput or GMP oligonucleotide manufacturing, eliminating thiophenol from the workflow drastically improves safety, reduces waste disposal costs, and accelerates production.

Superior Regioselectivity and Yield in Mono-Phosphorylation vs. Classical Reagents

Classical phosphorylation using phosphorus oxychloride (POCl3) often suffers from poor regioselectivity, leading to complex mixtures of mono-, di-, and tri-substituted phosphates, and requires harsh aqueous workups that can hydrolyze sensitive intermediates . By employing the phosphoramidite method with Bis(2-cyanoethyl) diisopropylphosphoramidite and 1H-tetrazole, primary and secondary alcohols are converted to phosphite triesters with near-quantitative conversion. Subsequent in situ oxidation (e.g., with t-BuOOH or H2O2) yields the desired phosphate triesters in isolated yields frequently exceeding 90%, avoiding the extensive chromatographic purification required to resolve POCl3 reaction mixtures [1].

Evidence DimensionPhosphorylation yield and product distribution
Target Compound Data>90% yield of cleanly mono-phosphorylated product (after oxidation).
Comparator Or BaselinePOCl3 typically yields 50-70% of the desired product alongside di/tri-phosphate impurities.
Quantified Difference~20-40% increase in isolated yield and elimination of multi-substituted byproducts.
ConditionsPhosphorylation of complex alcohols (e.g., modified nucleosides or lipids) in anhydrous conditions.

Procuring the cyanoethyl phosphoramidite justifies its higher upfront cost by maximizing the yield of valuable, late-stage synthetic intermediates and simplifying purification.

High-Throughput Solid-Phase Oligonucleotide Synthesis

Directly leveraging its ability to be deprotected in a single step with aqueous ammonia without the use of toxic thiophenol[1], this compound is the standard phosphorylating agent for synthesizing DNA, RNA, and therapeutic oligonucleotides (e.g., siRNA, ASO) on automated synthesizers.

Synthesis of Polyunsaturated Lipid Phosphates

Because the cyanoethyl groups are removed via mild basic β-elimination rather than catalytic hydrogenolysis , it is the ideal reagent for phosphorylating farnesol, undecaprenol, and other unsaturated lipids where preserving double bonds is critical.

Preparation of Acid-Sensitive Carbohydrate Phosphates

The base-labile nature of the cyanoethyl protecting group avoids the need for strong acids (like TFA) required by tert-butyl analogs , making it the optimal choice for phosphorylating sugars bearing delicate acetonide protecting groups or glycosidic linkages.

Late-Stage Mono-Phosphorylation of Complex APIs

Offering >90% yields and strict regioselectivity compared to classical POCl3 methods, this reagent is highly recommended for the late-stage introduction of phosphate prodrug moieties onto complex, highly functionalized active pharmaceutical ingredients.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Exact Mass

271.14496395 Da

Monoisotopic Mass

271.14496395 Da

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H301+H311+H331 (95%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (95%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (95%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

Bis(2-cyanoethyl)-N,N-diisopropyl phosphoramidite

Dates

Last modified: 08-15-2023

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